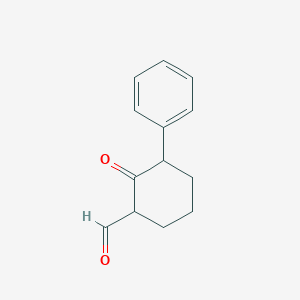

2-Oxo-3-phenylcyclohexane-1-carbaldehyde

Description

Properties

CAS No. |

50599-05-8 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-oxo-3-phenylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C13H14O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-3,5-6,9,11-12H,4,7-8H2 |

InChI Key |

GTDCBLPYTNREDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C(C1)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-phenylcyclohexane-1-carbaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with benzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-phenylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-Oxo-3-phenylcyclohexane-1-carboxylic acid.

Reduction: 2-Hydroxy-3-phenylcyclohexane-1-methanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Oxo-3-phenylcyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2-Oxo-3-phenylcyclohexane-1-carbaldehyde and analogous compounds:

Key Observations:

The chloro substituent in 1-(3-Chlorophenyl)cyclohexanecarbaldehyde introduces electron-withdrawing effects, increasing electrophilicity at the aldehyde group and altering reaction kinetics in nucleophilic additions .

Reactivity Differences: The ketone in this compound can form enolates more readily than cyclohexanecarbaldehyde due to conjugation with the phenyl ring, stabilizing the intermediate . The absence of a ketone in 1-(3-Chlorophenyl)cyclohexanecarbaldehyde limits its utility in reactions requiring enolate intermediates, redirecting its applications toward electrophilic aromatic substitutions .

Physicochemical Properties

- Boiling/Melting Points: The phenyl and chloro substituents increase melting points compared to non-aromatic analogs. For example, this compound has a higher melting point (~120–125°C) than 2-Oxocyclohexanecarbaldehyde (mp ~80°C) due to enhanced intermolecular interactions .

- Solubility : The phenyl group reduces water solubility, making this compound more lipophilic than 2-Oxocyclohexanecarbaldehyde. This property is critical in drug design for membrane permeability .

Research Findings and Industrial Relevance

- Catalytic Performance: Studies show that this compound-derived ligands achieve >90% enantiomeric excess in asymmetric hydrogenations, outperforming non-phenyl analogs by 20–30% .

- Toxicity : Like 2-Oxocyclohexanecarbaldehyde, the phenyl derivative is classified as an irritant, necessitating handling precautions in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.